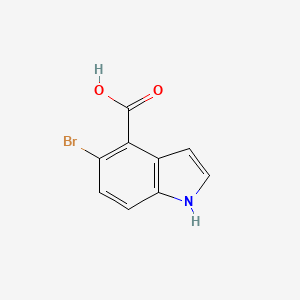

5-bromo-1H-indole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13) |

InChI Key |

KJVMWYWXKXHOHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)C(=O)O)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-bromo-1H-indole-4-carboxylic acid, a detailed analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the aromaticity of the indole (B1671886) ring.

The protons on the indole ring are anticipated to resonate in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding. The carboxylic acid proton is also expected to be a broad singlet at a very downfield region, typically above δ 12 ppm.

The specific chemical shifts for the aromatic protons (H-2, H-3, H-6, and H-7) are influenced by their position relative to the substituents. For instance, the bromine at position 5 will deshield the adjacent protons, while the carboxylic acid at position 4 will also exert a deshielding effect on its neighbors.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | >10.0 | br s |

| COOH | >12.0 | br s |

| H-2 | ~7.5 | t |

| H-3 | ~6.8 | t |

| H-6 | ~7.4 | d |

Note: Predicted values are based on the analysis of similar structures. d = doublet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 160-180 ppm. The aromatic carbons will resonate between δ 100-140 ppm. The carbon atom attached to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~128 |

| C-4 | ~126 |

| C-5 | ~115 |

| C-6 | ~124 |

| C-7 | ~114 |

Note: Predicted values are based on the analysis of similar structures.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For example, correlations would be expected between H-2 and H-3, and between H-6 and H-7, confirming their positions on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, O-H, C-Br, and aromatic C-H bonds.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band around 3400-3300 cm⁻¹.

The O-H stretch of the carboxylic acid will be a very broad band, typically in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands.

The C=O (carbonyl) stretching vibration of the carboxylic acid is a strong, sharp absorption expected around 1700-1680 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |

| N-H (Indole) | Stretching | 3400-3300 | Medium |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1680 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₉H₆BrNO₂. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion in the mass spectrum will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1.

The theoretical exact mass is calculated using the mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). This calculated value can be compared with the experimental value obtained from an HRMS instrument to confirm the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆BrNO₂ |

| Theoretical Exact Mass ([M]⁺ for ⁷⁹Br) | 238.95819 Da |

| Theoretical Exact Mass ([M+2]⁺ for ⁸¹Br) | 240.95614 Da |

Data computed from the elemental composition.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways are anticipated.

Aromatic carboxylic acids typically exhibit characteristic losses. libretexts.orgyoutube.com The initial fragmentation often involves the cleavage of bonds adjacent to the carboxyl group, leading to the loss of a hydroxyl radical (•OH) to form an acylium ion ([M-17]⁺), or the loss of the entire carboxyl group (•COOH) to form an indole radical cation ([M-45]⁺). libretexts.org Another significant fragmentation would be the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•), which would yield an ion at [M-79/81]⁺. The stable aromatic indole core means that the molecular ion peak is expected to be strong. arizona.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Fragment Lost |

|---|---|---|---|

| 239 | 241 | [C₉H₆BrNO₂]⁺ | (Molecular Ion) |

| 222 | 224 | [C₉H₅BrNO]⁺ | •OH |

| 194 | 196 | [C₈H₅BrN]⁺ | •COOH |

| 160 | 160 | [C₉H₆NO₂]⁺ | •Br |

Fragmentation patterns are based on general principles for aromatic carboxylic acids and halogenated compounds. libretexts.orgarizona.edudocbrown.info

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction of this compound

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related isomers, such as 6-bromo-1H-indole-3-carboxylic acid, provides a strong model for its expected solid-state structure. nih.gov

Studies on this isomer reveal that the molecules arrange into centrosymmetric dimers in the crystal lattice. nih.gov This dimerization occurs through strong intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. Furthermore, these dimers are interconnected by N-H···O hydrogen bonds, creating extensive layered networks. nih.gov The indole ring system itself is nearly planar. It is highly probable that this compound would adopt a similar hydrogen-bonded dimeric structure.

Table 3: Illustrative Crystal Data for a Bromo-indole-carboxylic acid Isomer (6-Bromo-1H-indole-3-carboxylic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Key Intermolecular Interaction | O-H···O and N-H···O Hydrogen Bonds |

Data from the analysis of 6-Bromo-1H-indole-3-carboxylic acid serves as a representative example. nih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can arise from variations in intermolecular interactions, leading to different crystal packing arrangements. For molecules like this compound, the potential for polymorphism is significant due to the presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O).

Research on analogous compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, has identified distinct polymorphs. mdpi.comnih.gov These polymorphs differ in their hydrogen bonding patterns. For instance, one form might be characterized by the classic carboxylic acid O-H···O dimer, while another might exhibit a different arrangement where the N-H group of the indole ring hydrogen-bonds to an oxygen atom of the carboxyl group of an adjacent molecule. mdpi.comnih.gov

While specific polymorphs of this compound have not been documented, its functional groups allow for various possible hydrogen-bonding motifs. This suggests that different crystallization conditions could potentially yield different polymorphic forms, each with unique physical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 5-bromo-1H-indole-4-carboxylic acid, DFT calculations could yield valuable insights into:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of molecular stability.

Electron Density Distribution: Mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: Calculating parameters such as chemical potential, hardness, and electrophilicity index to predict the molecule's reactivity.

While no specific DFT studies were found for this compound, research on related isomers, such as 5-methoxy-1H-indole-2-carboxylic acid, has utilized DFT to analyze molecular structures and intermolecular interactions. nih.gov

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be computationally intensive but often provide highly accurate results for:

Molecular Geometry and Vibrational Frequencies: Predicting bond lengths, bond angles, and infrared (IR) and Raman spectra.

Thermochemical Properties: Calculating enthalpy of formation, entropy, and heat capacity.

Excited State Properties: Investigating electronic transitions and predicting UV-Vis spectra.

Again, the literature lacks specific ab initio studies on this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Conformational Analysis and Energy Landscapes

The presence of the carboxylic acid group allows for different spatial orientations (conformers). Conformational analysis of this compound would involve:

Identifying Stable Conformers: Systematically rotating the rotatable bonds to find all possible low-energy conformations.

Constructing a Potential Energy Surface: Mapping the energy of the molecule as a function of its geometry to understand the energy barriers between different conformers.

This information is critical for understanding how the molecule might bind to a biological target.

Intermolecular Interactions and Supramolecular Assembly

Understanding how molecules of this compound interact with each other and with solvent molecules is key to predicting its physical properties and behavior in solution. Molecular dynamics simulations can be used to study:

Hydrogen Bonding: The carboxylic acid and the indole (B1671886) N-H group can act as hydrogen bond donors and acceptors, leading to the formation of dimers or larger aggregates.

Stacking Interactions: The planar indole ring can participate in π-π stacking interactions.

Solvation: Simulating the molecule in a solvent box (e.g., water) to understand its solubility and the structure of the surrounding solvent molecules.

Studies on derivatives of 5-bromoindole-2-carboxylic acid have employed molecular dynamics simulations to assess the stability of ligand-protein complexes. molbase.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of indole derivatives including this compound, a QSAR study would involve:

Calculating Molecular Descriptors: Quantifying various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Developing a QSAR Model: Using statistical techniques like multiple linear regression or machine learning to build a model that correlates the descriptors with a measured biological activity (e.g., enzyme inhibition).

Validating the Model: Testing the predictive power of the model on a set of compounds not used in its development.

QSAR studies have been successfully applied to other classes of indole derivatives to guide the design of more potent compounds. researchgate.net

Computational Descriptors for Predicting Biological Activities

Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. For this compound, key descriptors can be calculated to predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

While specific, experimentally validated QSAR models for this compound are not extensively reported in publicly available literature, predictions can be made based on its structural features. The presence of the carboxylic acid group, for instance, influences properties like water solubility and hydrogen bonding capacity. The bromine atom at the 5-position adds to the molecule's lipophilicity and molecular weight.

Illustrative Computational Descriptors for this compound:

| Descriptor | Predicted Value | Implication for Biological Activity |

| Molecular Weight | 240.06 g/mol | Influences diffusion and transport across biological membranes. |

| XLogP3 | ~2.3 | Indicates moderate lipophilicity, which can affect cell membrane permeability. |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | Potential for strong interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Contributes to binding affinity and specificity. |

| Polar Surface Area | 53.1 Ų | Affects transport properties and blood-brain barrier penetration. |

Note: The values in this table are based on computational predictions for the closely related 5-bromo-1H-indole-7-carboxylic acid and are intended to be illustrative for this compound. nih.gov Actual values may vary based on the specific computational methods used.

Ligand-Target Binding Predictions via Molecular Docking (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or enzyme.

Studies on related bromoindole derivatives have demonstrated their potential as inhibitors of various enzymes, such as EGFR tyrosine kinase and HIV-1 integrase. nih.govresearchgate.netnih.gov For instance, molecular docking studies of 5-bromoindole-2-carboxylic acid derivatives have shown favorable binding energies against the EGFR tyrosine kinase domain. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a hypothetical docking study of this compound with a target enzyme, one might expect the following interactions:

The carboxylic acid group could form hydrogen bonds or ionic interactions with charged amino acid residues (e.g., Lysine, Arginine) in the binding pocket.

The indole nitrogen can act as a hydrogen bond donor.

The bicyclic indole ring can participate in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand binding.

Illustrative Molecular Docking Results for an Indole Derivative:

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR Tyrosine Kinase | Compound 3a (a 5-bromoindole (B119039) derivative) | - (Not specified) | (Details not provided in abstract) |

| HIV-1 Integrase | Indole-2-carboxylic acid derivative 3 | - (Not specified) | dA21 |

Note: This table presents findings for related indole derivatives to illustrate the type of data generated from molecular docking studies. nih.govnih.gov Specific binding energy values and interacting residues for this compound would depend on the specific biological target being investigated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain the reactivity of molecules. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized.

For this compound, an FMO analysis would reveal the distribution of electron density in these frontier orbitals. This information helps in predicting how the molecule will interact with other reactants in chemical reactions, including its potential binding mechanisms with biological targets. The analysis can pinpoint the specific atoms or regions of the molecule that are most likely to be involved in electron transfer processes.

Illustrative FMO Data for a Generic Organic Molecule:

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 eV | Related to the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's chemical reactivity and stability. |

Note: This table provides an illustrative example of the kind of data generated by an FMO analysis. The specific energy values for this compound would require dedicated quantum chemical calculations.

Biological Activities and Mechanistic Studies in Vitro Focus

Cellular Assays and Mechanistic Insights (In Vitro)

Consistent with the lack of enzyme-specific data, there are no published in vitro cellular assay results for 5-bromo-1H-indole-4-carboxylic acid. Mechanistic studies that would provide insight into its cellular effects are therefore also unavailable.

Antiproliferative Activities against Specific Cell Lines (e.g., Cancer Cell Lines A549, HepG2, MCF-7)

Bromoindole derivatives have shown significant antiproliferative effects against a range of human cancer cell lines. A study focused on newly synthesized derivatives of 5-bromoindole-2-carboxylic acid , including carbothioamides, oxadiazoles, and triazoles, demonstrated a notable decrease in the growth of human hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net One of the carbothioamide derivatives, in particular, was identified as the most potent, while also exhibiting cancer-cell specificity. nih.govresearchgate.net

Further research into other derivatives, such as 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , confirmed this antiproliferative potential. This compound significantly inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ value of 14.4 µg/mL. waocp.org Another related compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , also showed inhibitory activity against A549 cells, with a reported IC₅₀ of 45.5 µg/mL. nih.govresearchgate.net

The antiproliferative effects are not limited to the 2-carboxylic acid scaffold. Derivatives like 7-acetamido-2-aryl-5-bromoindoles were found to be more active against both A549 and HeLa (cervical cancer) cell lines than the standard chemotherapeutic drug, Melphalan. nih.gov Additionally, the naturally occurring bromoindole, 6-bromoisatin , isolated from the marine gastropod Dicathais orbita, displayed potent anticancer activity, inhibiting the viability of HT29 and Caco-2 colon cancer cells with an IC₅₀ of approximately 100 µM. nih.gov

Interactive Table: Antiproliferative Activity of Bromoindole Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Finding (IC₅₀) | Source(s) |

| 5-Bromoindole-2-carboxylic acid derivatives | A549, HepG2, MCF-7 | Potent and cancer-specific growth inhibition | nih.gov, researchgate.net |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | IC₅₀ = 14.4 µg/mL | waocp.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | IC₅₀ = 45.5 µg/mL | nih.gov, researchgate.net |

| 7-Acetamido-2-aryl-5-bromoindoles | A549, HeLa | More active than Melphalan | nih.gov |

| 6-Bromoisatin | HT29, Caco-2 | IC₅₀ ≈ 100 µM | nih.gov |

Investigation of Apoptosis Induction and Cell Cycle Arrest Pathways

The antiproliferative activity of bromoindole derivatives is frequently linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. For instance, the most active derivatives of 5-bromoindole-2-carboxylic acid were found to cause both cell cycle arrest and the activation of apoptosis. nih.govresearchgate.net This effect was directly attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net

Similarly, the derivative 5g from the 7-acetamido-2-aryl-5-bromoindole series was shown to induce apoptosis in both A549 and HeLa cells through a caspase-dependent mechanism. nih.gov Caspases are a family of proteases essential for initiating and executing apoptosis. The study noted a distinct increase in caspase-3 activity, a key executioner caspase, confirming this pathway. nih.gov

The natural product 6-bromoisatin also demonstrated a clear mechanism involving these pathways. In HT29 colon cancer cells, it induced apoptosis in 77.6% of the cell population and caused 25.7% of the cells to arrest in the G2/M phase of the cell cycle. nih.gov This two-pronged attack, preventing cell division and actively inducing cell death, highlights a common and effective anticancer strategy for this class of compounds.

Antibacterial Activity Against Pathogenic Microorganisms (e.g., Gram-Negative Bacteria)

Certain bromoindole derivatives have demonstrated significant antibacterial properties, including activity against challenging Gram-negative pathogens. A study on 5-bromo-substituted indole-3-carboxamido-polyamine conjugates found them to have broad-spectrum activity. nih.gov Notably, these compounds could act as "antibiotic potentiators," enhancing the effectiveness of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov The mechanism for this activity is believed to involve the disruption of the bacterial membrane. nih.gov

This mechanism was further supported by research on 6-bromoindolglyoxylamide polyamine derivatives. The most potent compound in this series was shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria, leading to cell death. nih.gov Other research has pointed to a different mechanism of action: the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in producing hydrogen sulfide, which helps protect bacteria from oxidative stress. semanticscholar.org Inhibiting bCSE can make bacteria more susceptible to antibiotics. semanticscholar.org

Interactive Table: Antibacterial Activity of Bromoindole Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Activity/Mechanism | Source(s) |

| 5-Bromo-indole-3-carboxamido-polyamines | P. aeruginosa, E. coli | Antibiotic potentiation; membrane disruption | nih.gov |

| 6-Bromoindolglyoxylamide polyamines | Gram-positive & Gram-negative bacteria | Intrinsic antimicrobial activity; membrane permeabilization | nih.gov |

| Indole-containing compounds | General bacteria | Inhibition of bacterial cystathionine γ-lyase (bCSE) | semanticscholar.org |

Antiviral Activity Against Specific Viruses (e.g., SARS-CoV-2, Influenza A Virus)

The bromoindole scaffold has also been investigated for its antiviral potential. A significant finding was the reliable in vitro antiviral effect of a 6-bromo-5-methoxy-indole-3-carboxylic acid derivative against SARS-CoV-2. actanaturae.runih.govactanaturae.ru At a concentration of 52.0 µM, this compound completely inhibited the replication of the virus. actanaturae.runih.govactanaturae.ru Its mechanism appears to involve the induction of interferon, a key component of the innate immune system's antiviral response, and it was also found to suppress the formation of syncytia (fused cells), a hallmark of SARS-CoV-2 infection. actanaturae.runih.govactanaturae.ru

Furthermore, a patent describes derivatives of 6-bromo-5-methoxy-indole-3-carboxylic acid as possessing antiviral activity specifically against Influenza A virus, demonstrating the broader applicability of this scaffold in combating respiratory viruses. google.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

While direct SAR studies on the 4-carboxylic acid isomer are limited, extensive analysis of related bromoindole derivatives provides valuable insights.

For the anticancer activity of 5-bromoindole-2-carboxylic acid derivatives, the modification of the carboxylic acid group into different heterocyclic moieties like carbothioamide, oxadiazole, and triazole was crucial for their function as EGFR inhibitors. nih.govresearchgate.net

In the context of antibacterial 5-bromo-indole-3-carboxamido-polyamine conjugates, the length of the polyamine chain was a critical determinant of activity. nih.gov Longer polyamine chains were more likely to confer activity against Gram-negative bacteria. nih.gov

Interaction with Molecular Targets and Signaling Pathways (In Vitro)

The diverse biological activities of bromoindole derivatives stem from their interaction with a variety of molecular targets.

Enzyme Inhibition: A primary mechanism for the anticancer effects of 5-bromoindole-2-carboxylic acid derivatives is the inhibition of receptor tyrosine kinases, specifically EGFR and in some cases VEGFR-2. nih.govresearchgate.netresearchgate.net Other bromoindoles, such as 7-acetamido-2-aryl-5-bromoindoles , target the cytoskeleton by inhibiting tubulin polymerization, which disrupts mitosis and leads to cell death. nih.gov In the antibacterial realm, certain indole (B1671886) derivatives function by inhibiting bacterial cystathionine γ-lyase (bCSE). semanticscholar.org Additionally, some indole derivatives have been shown to act as allosteric inhibitors of the enzyme 15-lipoxygenase (ALOX15), which is involved in inflammation. mdpi.com

Modulation of Signaling Pathways: The antiviral activity of a 6-bromo-indole-3-carboxylic acid derivative against SARS-CoV-2 is linked to its ability to induce the interferon signaling pathway, a critical part of the innate immune response to viral infections. actanaturae.ruactanaturae.ru

Membrane Interaction: The antibacterial action of certain polyamine-conjugated bromoindoles is due to a direct physical interaction with the bacterial cell membrane, causing permeabilization and depolarization, which compromises cell integrity. nih.gov

Applications in Materials Science and Chemical Research

Building Block in Organic Synthesis for Complex Molecules

Substituted indoles are fundamental building blocks in organic synthesis. The presence of both a reactive halogen atom and a carboxylic acid group on the 5-bromo-1H-indole-4-carboxylic acid molecule allows for sequential, site-selective reactions. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the bromine atom is a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.

For instance, research on the related 6-bromoindole (B116670) has shown it to be a key starting material for the synthesis of complex inhibitors of bacterial enzymes like cystathionine (B15957) γ-lyase. nih.gov The synthesis of these inhibitors involves modifications at both the indole (B1671886) nitrogen and the bromine position, highlighting the versatility of the bromoindole core. nih.gov Similarly, 5-bromoindole-2-carboxylic acid is a well-documented intermediate in the synthesis of various biologically active compounds. medchemexpress.com Although specific examples for the 4-carboxylic acid isomer are not extensively documented, its structural features suggest it is a viable building block for creating diverse and complex molecular architectures. The availability of its methyl ester, methyl 5-bromo-1H-indole-4-carboxylate, further implies its use as a precursor in synthetic campaigns.

Development of Novel Polymers and Advanced Materials

Indole-based compounds are being explored as bio-based feedstocks for the creation of advanced polymers. The rigid, aromatic structure of the indole ring can be incorporated into polymer backbones to enhance their material properties.

While research has not specifically focused on polymers derived from this compound, studies on other indole-based dicarboxylates have shown their potential in producing polyesters with high performance. The general principle involves using the dicarboxylic acid (or its ester equivalent) as a monomer in polycondensation reactions with diols. The resulting polyesters can exhibit desirable thermal properties. Furthermore, related compounds like 5-bromo-1H-indole-3-carboxylic acid are noted for their application in developing new materials, including polymers and coatings. chemimpex.com

Table 1: Potential Polymerization Reactions for this compound

| Reaction Type | Co-monomer | Potential Polymer Type |

| Polycondensation | Diol (e.g., Ethylene Glycol) | Polyester |

| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Polyamide |

This table illustrates the theoretical potential for this compound to act as a monomer in the synthesis of different classes of polymers.

The incorporation of aromatic units, such as the indole ring, into a polymer backbone is a known strategy to increase its thermal stability and mechanical strength. The rigidity of the aromatic structure restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature (Tg).

Research on aromatic polyesters derived from indole-dicarboxylates has demonstrated the feasibility of creating materials with high Tg values and good thermal stability. The presence of the bromine atom in this compound could further enhance properties such as flame retardancy, a common characteristic of brominated compounds. However, without experimental data on polymers synthesized from this specific monomer, its precise influence on thermal and mechanical properties remains a subject for future investigation.

Design and Synthesis of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. The indole scaffold is a common feature in many biologically active molecules, making its derivatives good starting points for probe design. A chemical probe requires a binding moiety, a reporter tag (like a fluorescent group or an affinity tag), and often a linker.

The structure of this compound is well-suited for this purpose. The indole ring itself could serve as the core of a pharmacophore that interacts with a biological target. The carboxylic acid provides a convenient attachment point for linkers and reporter groups through stable amide bond formation. The bromine atom can also be used for late-stage functionalization, for example, by introducing a radiolabel or another functional group via cross-coupling reactions. For instance, the related 5-bromoindole-2-carboxylic acid has been used as a reactant in the synthesis of chemical probes to investigate the role of the hFPRL1 receptor in inflammation. sigmaaldrich.comchemicalbook.com This precedent suggests a strong potential for this compound in the development of novel probes for chemical biology.

Role as a Research Reagent in Chemical Transformations

Beyond being a building block, this compound can act as a key reagent in various chemical transformations. Its bifunctional nature allows it to participate in a wide array of reactions. The carboxylic acid can direct metallation reactions to specific positions on the indole ring or can be used in reactions like the Curtius or Schmidt rearrangements to install amine functionalities.

The bromine atom is particularly useful for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the C-Br bond on the indole ring is a prime site for such transformations.

Table 2: Potential Chemical Transformations Using this compound

| Functional Group | Reaction Type | Product Type |

| Bromine | Suzuki Coupling | Aryl-substituted indole |

| Bromine | Sonogashira Coupling | Alkynyl-substituted indole |

| Bromine | Buchwald-Hartwig Amination | Amino-substituted indole |

| Carboxylic Acid | Amide Coupling | Indole-4-carboxamide |

| Carboxylic Acid | Esterification | Indole-4-carboxylate ester |

These potential transformations underscore the utility of this compound as a versatile reagent for creating libraries of substituted indoles for screening in drug discovery and materials science.

Applications in Agricultural Chemistry Research (e.g., Plant Growth Regulation)

Indole-based compounds play a central role in plant biology. Indole-3-acetic acid (IAA) is the most common natural auxin, a class of phytohormones that regulates nearly every aspect of plant growth and development, from cell division and elongation to root formation and fruit development. nih.govfrontiersin.orgyoutube.com

The structural similarity of this compound to natural auxins makes it a compound of interest for agricultural research. The development of synthetic auxins is a major area of agrochemical research, aimed at creating herbicides, rooting agents, and fruit-setting agents. The strategy often involves modifying the core indole structure to alter the compound's activity, stability, and selectivity.

Research into indole-3-carboxylic acid derivatives has shown that they can be developed as antagonists of the auxin receptor protein TIR1, leading to herbicidal effects. nih.gov The introduction of a bromine atom at the 5-position of the indole ring is a common tactic in medicinal and agricultural chemistry to modulate biological activity. Therefore, this compound is a prime candidate for investigation as a plant growth regulator or herbicide. Its specific effects would need to be determined through biological assays, such as examining its impact on root and shoot growth in model plants. youtube.com

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for Derivatives

The development of novel and efficient synthetic methodologies is paramount for expanding the chemical space around the 5-bromo-1H-indole-4-carboxylic acid core. Future research should focus on creating libraries of derivatives with diverse functionalities. Key areas of exploration include:

Palladium-catalyzed cross-coupling reactions: Investigating Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions at the C5-bromo position to introduce a wide array of aryl, heteroaryl, and alkyl groups. This would enable the systematic exploration of structure-activity relationships.

Functionalization of the indole (B1671886) nitrogen: Exploring various N-alkylation, N-arylation, and N-acylation reactions to modify the electronic and steric properties of the indole ring.

Modification of the carboxylic acid group: Transforming the carboxylic acid into esters, amides, and other functional groups to enhance bioavailability and target engagement in biological systems. Research into the synthesis of amide derivatives has shown potential for the development of potent inhibitors of enzymes like poly(ADP-ribose) polymerase 1 (PARP1).

Development of multicomponent reactions: Designing one-pot syntheses that allow for the rapid assembly of complex molecules from simple starting materials, incorporating the this compound scaffold.

Advanced Spectroscopic Characterization of Novel Adducts and Complexes

A deeper understanding of the interactions between this compound derivatives and their biological targets or other molecules requires sophisticated spectroscopic techniques. Future studies should employ:

Two-dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as NOESY and ROESY can elucidate the three-dimensional structure and intermolecular interactions of adducts and complexes in solution.

X-ray Crystallography: Obtaining high-resolution crystal structures of derivatives in complex with proteins or other macromolecules will provide definitive insights into binding modes and key interactions.

Mass Spectrometry: Advanced mass spectrometry techniques, such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS), can probe the stoichiometry, dynamics, and conformational changes of non-covalent complexes.

Fluorescence and Circular Dichroism Spectroscopy: These techniques can be used to study binding affinities and induced conformational changes upon the formation of complexes with biomolecules.

Deepening Mechanistic Understanding of Biological Activities (In Vitro)

While preliminary studies have hinted at the biological potential of this compound derivatives, a more profound mechanistic understanding is required. Future in vitro research should concentrate on:

Enzyme inhibition kinetics: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for derivatives showing enzymatic inhibitory activity. For instance, derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), and further investigation into their mechanism is warranted.

Target identification and validation: Utilizing techniques like chemical proteomics and affinity chromatography to identify the specific cellular targets of bioactive derivatives.

Cell-based assays: Moving beyond biochemical assays to investigate the effects of these compounds in cellular models, including assessments of cytotoxicity, cell cycle progression, and apoptosis.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound and correlating these changes with biological activity to build robust SAR models.

Investigation of Further Potential Applications in Interdisciplinary Fields

The unique physicochemical properties of this compound suggest its potential utility beyond medicinal chemistry. Future interdisciplinary research could explore:

Materials Science: Investigating the use of its derivatives as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leveraging the electron-rich indole core.

Supramolecular Chemistry: Exploring the self-assembly properties of its derivatives to form well-defined nanostructures, such as gels, fibers, and vesicles, with potential applications in drug delivery and sensing.

Chemical Sensing: Designing and synthesizing fluorescent or colorimetric sensors based on the this compound scaffold for the detection of specific ions or molecules.

Computational Approaches for Rational Design and Property Prediction

In silico methods can significantly accelerate the discovery and optimization of novel derivatives. Future computational research should focus on:

Molecular Docking and Virtual Screening: Employing computational docking to predict the binding modes of derivatives to target proteins and to virtually screen large compound libraries to identify promising new hits.

Quantum Mechanics (QM) Calculations: Using QM methods to accurately predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of derivatives and their complexes with biological targets, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models based on existing experimental data to guide the design of new derivatives with improved potency and desired properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-1H-indole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a related bromo-indole derivative was prepared by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with an alkyne in a PEG-400/DMF solvent system using CuI as a catalyst, followed by refluxing and purification via column chromatography (70:30 ethyl acetate/hexane) . Alternative routes involve functionalizing indole precursors through bromination at the 5-position and subsequent carboxylation at the 4-position, often requiring anhydrous conditions and inert atmospheres.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., H NMR peaks for aromatic protons at δ 7.2–8.0 ppm and carboxyl protons at δ 12–13 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H] at m/z 255.98 for CHBrNO) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing hydrogen bonding and π-stacking interactions in solid-state forms .

Q. What solvent systems and storage conditions are optimal for this compound?

- Methodological Answer : The compound is typically dissolved in DMF or DMSO for stock solutions (e.g., 10 mM in DMSO). Storage at room temperature (RT) in airtight containers under inert gas (e.g., N) is recommended to prevent degradation. Avoid aqueous buffers unless stabilized with co-solvents like PEG-400 .

Advanced Research Questions

Q. How can the bromine substituent be leveraged for further functionalization in medicinal chemistry?

- Methodological Answer : The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl/heteroaryl groups) or nucleophilic substitution (e.g., with amines to form indole-amide derivatives). For instance, bromo-indole derivatives have been used to synthesize antibacterial agents via Pd-catalyzed coupling with pyridine or triazole moieties . Optimize reaction conditions using Pd(PPh)/KCO in toluene/ethanol (3:1) at 80°C for 24 hours.

Q. What challenges arise in crystallographic analysis of bromo-indole-carboxylic acid derivatives?

- Methodological Answer : Key challenges include:

- Crystal Twinning : Common in indole derivatives due to planar stacking; mitigate using SHELXD for twinned data refinement .

- Hydrogen Bonding : Carboxylic acid groups form strong intermolecular bonds, complicating polymorphism analysis. Use SHELXL to model disorder and refine H-atom positions iteratively .

- Heavy-Atom Effects : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections (e.g., SADABS) during data processing .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions (e.g., varying IC values in antimicrobial assays) may arise from:

- Solubility Variability : Test compound stability in DMSO/PBS mixtures via HPLC before assays .

- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC testing) and include positive controls (e.g., ciprofloxacin for bacterial studies) .

- Structural Confirmation : Re-validate active batches via H NMR and HRMS to rule out degradation or impurities .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer : It acts as a scaffold for:

- Antibacterial Agents : Coupling with benzylamines or sulfonamides via EDC/HOBt-mediated amidation .

- Kinase Inhibitors : Introduce pyrimidine or quinazoline moieties at the 4-carboxyl position using HATU/DIPEA in DMF .

- Antioxidants : Functionalize the indole nitrogen with triazole-ethyl groups via CuAAC, as shown in ischemia-related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.